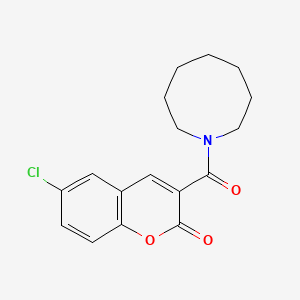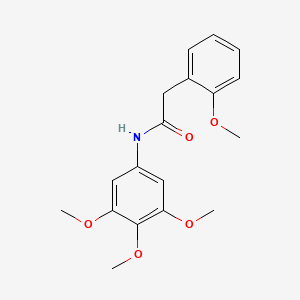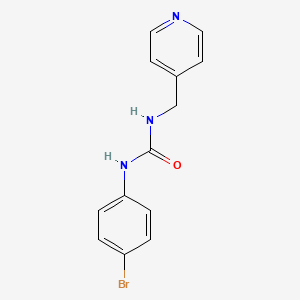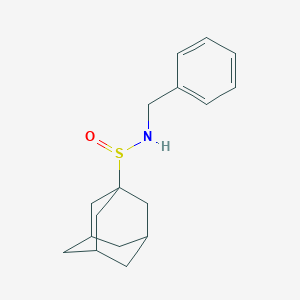
3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one is a compound that belongs to the class of azo compounds and is also known as azo coumarin. It is a yellowish crystalline powder that has been used in various scientific research studies. This compound has shown potential in the field of medicinal chemistry due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of various receptors, including the NMDA receptor, which is involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth of various tumor cells and exhibit antimicrobial activity against various microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one in lab experiments include its potential pharmacological properties and its ability to interact with various cellular targets. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one. These include further studies on its pharmacological properties, its mechanism of action, and its potential use in the treatment of various diseases. In addition, future research could focus on the development of new analogs of this compound with improved pharmacological properties and reduced toxicity.
Synthesis Methods
The synthesis of 3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one involves the reaction of 6-chloro-2H-chromen-2-one with 1-azocanylcarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The product is then purified by recrystallization using a suitable solvent.
Scientific Research Applications
3-(1-azocanylcarbonyl)-6-chloro-2H-chromen-2-one has been used in various scientific research studies due to its potential pharmacological properties. It has been studied for its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
3-(azocane-1-carbonyl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c18-13-6-7-15-12(10-13)11-14(17(21)22-15)16(20)19-8-4-2-1-3-5-9-19/h6-7,10-11H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEROTWQMMJFNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5334330.png)
![6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334331.png)
![N-(2,6-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5334338.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334345.png)
![1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5334361.png)
![2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5334369.png)
![4-(4-bromophenyl)-1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5334373.png)

![5-{2-[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5334389.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5334395.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B5334404.png)


![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenoxypropanamide](/img/structure/B5334439.png)
